molecular formula C12H17NO B1451526 3-(3,4-Dimethylphenoxy)pyrrolidine CAS No. 946760-25-4

3-(3,4-Dimethylphenoxy)pyrrolidine

Cat. No.: B1451526
CAS No.: 946760-25-4
M. Wt: 191.27 g/mol
InChI Key: XIZPWTBSTQBDRF-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethylphenoxy)pyrrolidine” is a biochemical used for proteomics research . It has a molecular formula of C12H17NO and a molecular weight of 191.27 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrrolidine ring with a 3,4-dimethylphenoxy substituent . The exact structure would require further analysis, possibly through methods such as X-ray crystallography .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of γ-lactam and Pyrrole Derivatives : Research demonstrates a method for assembling γ-lactam and pyrrole derivatives through a one-pot, three-component coupling strategy. This approach leverages compounds like 3-(3,4-Dimethylphenoxy)pyrrolidine, offering a pathway to 2,4-disubstituted pyrrole-3-carboxylates and 3,4-disubstituted pyrrolidin-2-ones. Such compounds are valuable for further chemical transformations and have potential utility in various organic syntheses (Clique et al., 2004).

  • Cycloaddition Reactions for Pyrrolidine Synthesis : The study of cycloaddition reactions between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has shown the potential to synthesize pyrrolidines under mild conditions. Pyrrolidines are significant in various industrial applications, including dyes and agrochemicals, highlighting the broad utility of these reactions in synthesizing structurally complex and functionally diverse compounds (Żmigrodzka et al., 2022).

Materials Science and Polymer Chemistry

  • Development of Novel Polyimides : The synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, including derivatives of this compound, has been reported. These polyimides exhibit outstanding mechanical properties, thermal stability, and solubility in common solvents, making them suitable for advanced material applications, such as electronics and coatings (Wang et al., 2006).

Organic Electronics and Electropolymerization

  • Electrooxidation and Polymerization : A study on the electropolymerization and oxidative coupling of 3,4-diarylpyrrole derivatives, closely related to this compound, explores their use in forming poly(phenanthropyrrole). This research highlights the potential of such compounds in the development of conductive polymers, which are crucial for organic electronics and sensor technologies (Czichy et al., 2016).

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZPWTBSTQBDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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